Stereoselective Metabolism: α-Isomer Predominance Over β-Isomer in Human In Vivo and In Vitro Systems
The metabolism of noroxycodone to nor-6-oxycodol exhibits pronounced stereoselectivity favoring the α-isomer. A validated capillary electrophoresis (CE) study demonstrated that α-N6OCOL (nor-6α-Oxycodol) is the predominant stereoisomer formed in all tested conditions, including in vivo human urine and in vitro human liver fractions [1].
| Evidence Dimension | Stereoisomer predominance in 6-keto-reduction |
|---|---|
| Target Compound Data | α-N6OCOL is the predominant stereoisomer in urine, in vitro cytosol/S9 fraction incubations, and chemical synthesis |
| Comparator Or Baseline | β-N6OCOL (nor-6β-Oxycodol) |
| Quantified Difference | α-N6OCOL > β-N6OCOL in all cases tested; exact ratio varies by individual but α consistently dominates |
| Conditions | CE with HDAS-β-CD buffer; human urine (n=multiple patients), human liver cytosol/S9 fraction incubations, and NaBH4 chemical reduction |
Why This Matters
Procuring the correct α-isomer standard is essential for accurate quantification in biological matrices; use of the β-isomer standard would result in significant quantification errors given the in vivo predominance of the α-form.
- [1] Baldacci A, Thormann W. Analysis of oxycodol and noroxycodol stereoisomers in biological samples by capillary electrophoresis. Electrophoresis. 2005;26(10):1969-1977. View Source
